molecular formula C13H14N2O3 B3033202 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol CAS No. 955965-31-8

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

Cat. No.: B3033202
CAS No.: 955965-31-8
M. Wt: 246.26 g/mol
InChI Key: YRCJQSOMTKRNQO-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety

Biochemical Analysis

Biochemical Properties

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with catecholase enzymes, which are involved in the oxidation of catechols to quinones . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can alter cell signaling pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of these targets . This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s interaction with catecholase enzymes, for example, involves binding to the enzyme’s active site, thereby modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic processes . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as the compound’s activity may vary depending on its subcellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
  • 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
  • 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride

Uniqueness

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is unique due to the presence of both the pyrazole and methoxyphenol moieties, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJQSOMTKRNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363336
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955965-31-8
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
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4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

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